molecular formula C9H11BrN2 B1415562 N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine CAS No. 1935921-75-7

N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine

Cat. No.: B1415562
CAS No.: 1935921-75-7
M. Wt: 227.1 g/mol
InChI Key: PJUBVLOMBAZJIQ-UHFFFAOYSA-N
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Description

N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C9H11BrN2. It is a derivative of pyridine, featuring a bromine atom at the third position and a cyclopropanamine group attached to the fourth position via a methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine typically involves the bromination of 4-methylpyridine followed by the introduction of the cyclopropanamine group. One common method includes:

    Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst to yield 3-bromo-4-methylpyridine.

    Amination: The brominated intermediate is then reacted with cyclopropanamine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the cyclopropanamine group.

Scientific Research Applications

N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom and the cyclopropanamine group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions.

Comparison with Similar Compounds

    4-(Bromomethyl)pyridine: Similar structure but lacks the cyclopropanamine group.

    4-((6-Bromopyridin-3-yl)methyl)morpholine: Contains a morpholine ring instead of a cyclopropanamine group

Uniqueness: N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine is unique due to the presence of both the bromine atom and the cyclopropanamine group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁BrN₂ and a molecular weight of approximately 215.1 g/mol. The compound consists of a brominated pyridine ring linked to a cyclopropanamine moiety via a methyl group. This unique structure contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₉H₁₁BrN₂
Molecular Weight215.1 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors, particularly in the central nervous system (CNS). The bromine atom enhances its binding affinity and specificity towards certain targets, potentially modulating receptor activity through:

  • Hydrogen bonding
  • Van der Waals forces
  • Other non-covalent interactions

This interaction profile suggests that the compound may influence neurotransmitter systems, which are critical in pain management and neurodegenerative diseases.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activities, including:

  • Receptor Modulation : The compound has been investigated for its effects on nicotinic acetylcholine receptors, which play a vital role in cognitive functions and may be implicated in conditions such as Alzheimer's disease .
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, indicating its utility in pain management therapies .
  • Neuroprotective Effects : The compound's ability to interact with CNS targets positions it as a candidate for treating mood disorders and neurodegenerative conditions .

Study 1: Interaction with Nicotinic Receptors

A study evaluated the interaction of this compound with nicotinic receptors. Results demonstrated that the compound could enhance receptor activity, suggesting implications for cognitive enhancement and neuroprotection.

Study 2: Analgesic Efficacy

In an animal model, the compound was tested for analgesic properties using the tail-flick test. Results indicated a significant reduction in nociceptive responses, supporting its potential as an analgesic agent .

Study 3: Structural Activity Relationship

Research focused on modifying the structure of this compound to improve potency and selectivity for specific receptors. Variants showed enhanced activity against μ-opioid receptors, highlighting the importance of structural modifications in drug development .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar structural features:

Compound Name Structure Unique Features
4-(Bromomethyl)pyridineC₇H₈BrNLacks cyclopropanamine structure
1-(6-Bromopyridin-3-yl)methylcyclopropanamineC₉H₁₂BrN₂Contains different pyridine substitution
1-(5-Bromopyridin-3-yl)-N-methylmethanamineC₇H₉BrN₂Simpler amine structure

The unique combination of the brominated pyridine ring and cyclopropanamine structure gives this compound distinct biological properties compared to these analogs.

Properties

IUPAC Name

N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-6-11-4-3-7(9)5-12-8-1-2-8/h3-4,6,8,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUBVLOMBAZJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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